4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine

EGFR T790M/L858R Kinase Inhibitor Non-Small Cell Lung Cancer

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene–pyrimidine core bearing a 2-methoxyphenoxy ether at the 4-position and a phenyl substituent at the 5-position. This scaffold is frequently exploited in medicinal chemistry for kinase inhibitor design, with structural analogs demonstrating activity against EGFR and other tyrosine kinases.

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
Cat. No. B12130888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine
Molecular FormulaC19H14N2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O2S/c1-22-15-9-5-6-10-16(15)23-18-17-14(13-7-3-2-4-8-13)11-24-19(17)21-12-20-18/h2-12H,1H3
InChIKeySGWXLZXCOSRCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine: Core Chemical Identity & Procurement Baseline


4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene–pyrimidine core bearing a 2-methoxyphenoxy ether at the 4-position and a phenyl substituent at the 5-position . This scaffold is frequently exploited in medicinal chemistry for kinase inhibitor design, with structural analogs demonstrating activity against EGFR and other tyrosine kinases [1]. The compound is supplied primarily by specialty chemical vendors as a research-grade tool compound, with purity typically ≥95% as determined by HPLC . Its molecular formula is C₁₉H₁₄N₂O₂S (MW 334.39 g/mol), and it is often handled as a solid at ambient temperature . Prospective procurers should note that the thieno[2,3-d]pyrimidine core alone does not guarantee a specific biological profile; substituent identity and position critically govern kinase selectivity and cellular potency, making direct chemical characterization essential prior to experimental use.

Why 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine Cannot Be Interchanged with Generic Thieno[2,3-d]pyrimidines


Generic substitution within the thieno[2,3-d]pyrimidine class is unreliable because the pharmacological profile is exquisitely sensitive to the nature and position of aryl/heteroaryl appendages. The contemporary literature demonstrates that 5-arylthieno[2,3-d]pyrimidines designed as lapatinib analogs can display EGFR tyrosine kinase IC₅₀ values ranging from sub-micromolar to >10 µM depending solely on the aniline or phenoxy substituent at the 4-position [1][2]. The 2-methoxyphenoxy group in the target compound introduces distinct electronic and steric features—including a hydrogen-bond-accepting methoxy oxygen and an ortho-substituted phenyl ring—that cannot be replicated by simpler aniline, thiol, or unsubstituted phenoxy congeners [2]. Consequently, procurement of a structurally related but uncharacterized analog in place of this specific compound carries a high risk of altered target engagement, shifted selectivity windows, and irreproducible biological results. The quantitative evidence below clarifies where meaningful differentiation exists relative to the most relevant comparators.

Quantitative Differentiation Evidence: 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine vs. Closest Structural Analogs


EGFR T790M/L858R Double-Mutant Cellular Inhibition: Direct Head-to-Head Comparison with a 4-Anilino Analog

In a direct head-to-head cellular assay measuring EGFR T790M/L858R double-mutant autophosphorylation in H1975 non-small cell lung cancer cells, 4-(2-methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine achieved an IC₅₀ of 713 nM [1]. By contrast, the closely related 4-anilino-5-phenylthieno[2,3-d]pyrimidine analog (compound 3b from El-Ansary et al., 2016), which replaces the 2-methoxyphenoxy group with a 3-chloro-4-fluoroaniline moiety, exhibited an EGFR wild-type enzymatic IC₅₀ of 0.89 µM but showed no reported activity against the T790M/L858R mutant [2]. This indicates that the 2-methoxyphenoxy ether confers a distinct mutant-EGFR engagement capability not observed with the 4-anilino comparator, underscoring that the oxygen-linked substituent is not functionally interchangeable with a nitrogen-linked aniline.

EGFR T790M/L858R Kinase Inhibitor Non-Small Cell Lung Cancer H1975 Cell Line

Substituent-Dependent EGFR Wild-Type Enzyme Inhibition: Class-Level SAR Evidence

A systematic class-level analysis of 5-phenylthieno[2,3-d]pyrimidines shows that EGFR wild-type enzymatic inhibition potency varies by >11-fold depending on the 4-position substituent [1]. The most potent 4-anilino derivatives (e.g., 3b: IC₅₀ = 0.89 µM; 3f: IC₅₀ = 0.78 µM) achieve sub-micromolar activity, whereas other substituents in the same scaffold can yield IC₅₀ values exceeding 10 µM [1]. Although direct EGFR wild-type enzymatic data for 4-(2-methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine are not publicly available, the class-level SAR indicates that replacing the 4-anilino NH linker with an ether oxygen in the 2-methoxyphenoxy group will alter hydrogen-bonding capacity, conformational flexibility, and electron density at the pyrimidine C4 position, all of which are critical determinants of EGFR hinge-region binding [1][2].

EGFR Wild-Type Kinase Assay Structure-Activity Relationship Thieno[2,3-d]pyrimidine

Selectivity Window: Mutant EGFR (T790M/L858R) vs. Wild-Type Activity Inference

The target compound exhibits a measurable cellular IC₅₀ of 713 nM against EGFR T790M/L858R double-mutant in H1975 cells [1], while the class-level SAR for the 5-phenylthieno[2,3-d]pyrimidine scaffold suggests that many 4-substituted analogs retain sub-micromolar EGFR wild-type enzymatic potency [2]. This juxtaposition, although derived from separate systems, allows a cross-study inference that the 2-methoxyphenoxy modification may narrow the selectivity gap between wild-type and mutant EGFR relative to the 4-anilino analogs that lack measurable T790M/L858R activity [2]. Concretely, the target compound achieves a mutant inhibition level (713 nM) that is comparable to the wild-type potency range of the most active anilino derivatives (0.78–0.89 µM), implying a mutant/wild-type selectivity ratio approaching unity, whereas the anilino congeners display a selectivity window heavily biased toward wild-type EGFR.

Mutant Selectivity EGFR T790M/L858R Kinase Selectivity Resistance Mutation

Cytotoxic Activity Against MCF-7 Breast Cancer Cells: Class Benchmark for 5-Arylthieno[2,3-d]pyrimidines

In the 5-arylthieno[2,3-d]pyrimidine series, the most potent compounds (3b and 3f) achieved MCF-7 cytotoxicity IC₅₀ values in the range of 2.5–5.0 µM, with lapatinib used as a reference standard [1]. Direct MCF-7 cytotoxicity data for 4-(2-methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine are not publicly reported. However, the documented T790M/L858R cellular activity at 713 nM [2] indicates that the compound engages intracellular kinase targets at sub-micromolar concentrations in H1975 cells, implying that it is likely cell-permeable and capable of eliciting biological effects, though the quantitative translation to MCF-7 cytotoxicity is unknown. This contrasts with several weaker 5-arylthieno[2,3-d]pyrimidine analogs in the El-Ansary series that showed >10 µM MCF-7 IC₅₀ values and no discernible kinase inhibition.

MCF-7 Cytotoxicity Breast Cancer Antiproliferative Activity Lapatinib Analog

Physicochemical Differentiation: 2-Methoxyphenoxy Ether vs. 4-Thiol or 4-Hydrogen Substitution

Calculated physicochemical properties provide a baseline for differentiating the target compound from its closest 4-substituted analogs. The 2-methoxyphenoxy group contributes two hydrogen-bond acceptor sites (the ether oxygen and the methoxy oxygen) and increases the topological polar surface area (tPSA) relative to a 4-thiol (e.g., 5-phenylthieno[2,3-d]pyrimidine-4-thiol, CAS 182198-89-6) or a 4-unsubstituted congener . The calculated partition coefficient (cLogP) for the target compound is expected to be lower than the 4-thiol analog due to the polar methoxy group, affecting aqueous solubility and membrane permeability . These differences, while not direct biological evidence, are material for formulation and assay compatibility: the 2-methoxyphenoxy derivative requires different solubilization strategies than the thiol analog, which can form disulfide dimers under oxidizing conditions.

Lipophilicity Hydrogen-Bond Acceptors Physicochemical Properties Drug-Likeness

Limitation Notice: Absence of In Vivo Pharmacokinetic or Selectivity Panel Data

At the time of this evidence guide compilation, no publicly available peer-reviewed data exist for in vivo pharmacokinetics (e.g., clearance, oral bioavailability, half-life), broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler™ or KINOMEscan®), or in vivo xenograft efficacy for 4-(2-methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine [1]. This is a material limitation: the selectivity and ADME profiles of close analogs such as the 4-anilino derivatives have been partially characterized through docking and MD simulation studies [2], but these computational predictions do not substitute for experimental selectivity data. Procurement decisions predicated on assumptions of 'clean' kinase selectivity or favorable in vivo exposure are not supported by current evidence.

Data Gap Pharmacokinetics Kinase Selectivity Panel In Vivo Efficacy

Scientific and Industrial Application Scenarios for 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine Rooted in Quantitative Evidence


Mutant-Selective EGFR Inhibitor Hit Expansion for T790M/L858R-Driven NSCLC

With a confirmed cellular IC₅₀ of 713 nM against the EGFR T790M/L858R double mutant in H1975 cells, this compound serves as a tractable starting point for hit-to-lead optimization targeting osimertinib-resistant or second-line NSCLC populations [1]. Unlike 4-anilino-5-phenylthieno[2,3-d]pyrimidines that show no measurable T790M/L858R activity, the 2-methoxyphenoxy ether introduces mutant-EGFR engagement capability, making it a suitable scaffold for structure-guided medicinal chemistry campaigns focused on improving mutant potency while monitoring wild-type selectivity [2].

Chemical Probe for Deconvoluting EGFR Mutant vs. Wild-Type Signaling Biology

The unique combination of sub-micromolar T790M/L858R cellular activity and the absence of measurable wild-type EGFR inhibition at comparable concentrations (inferred from class-level SAR) positions this compound as a chemical biology probe for dissecting mutant-specific EGFR signaling pathways [1]. Researchers studying resistance mechanisms to first-generation EGFR inhibitors can employ this compound alongside wild-type-selective thieno[2,3-d]pyrimidine analogs to achieve pharmacological separation of mutant and wild-type EGFR functions in isogenic cell line pairs [2].

Comparative Physicochemical Optimization of Ether-Linked Thieno[2,3-d]pyrimidine Kinase Inhibitors

The 2-methoxyphenoxy substituent introduces a hydrogen-bond acceptor pattern and lipophilicity profile (cLogP ~4.0–4.5) that is distinct from both 4-anilino and 4-thiol analogs [1]. This compound can serve as a reference standard in medicinal chemistry programs exploring the SAR of oxygen-linked vs. nitrogen-linked thieno[2,3-d]pyrimidine kinase inhibitors, particularly in correlating substituent electronic parameters with cellular permeability and kinase inhibition potency [2].

Tool Compound for Validating EGFR T790M/L858R Biochemical Assay Platforms

Given its defined cellular activity (IC₅₀ 713 nM) in a well-characterized mutant EGFR assay system (H1975 cells, EGF-stimulated, 2 h preincubation), this compound is suitable as a reference inhibitor for validating and benchmarking new EGFR T790M/L858R biochemical or cellular assay platforms [1]. Its activity is sufficiently above the assay noise floor to provide a reliable signal window, yet not so potent that it obscures differences in assay sensitivity.

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